4-Ethyl-1,3-diphenylhept-4-en-1-one
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Overview
Description
4-Ethyl-1,3-diphenylhept-4-en-1-one is an organic compound with the molecular formula C19H20O. It is a member of the diarylheptanoid family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-diphenylhept-4-en-1-one typically involves the aldol condensation reaction between benzaldehyde and 4-ethyl-1,3-heptanedione. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from the ketone. The enolate ion then reacts with the aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,3-diphenylhept-4-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-Ethyl-1,3-diphenylhept-4-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,3-diphenylhept-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenylhept-4-en-3-one: A structurally similar compound with similar biological activities.
4-Hepten-3-one: Another related compound with different functional groups.
Uniqueness
4-Ethyl-1,3-diphenylhept-4-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the conjugated double bond in the heptenone backbone differentiates it from other similar compounds.
Properties
CAS No. |
649766-47-2 |
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Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-ethyl-1,3-diphenylhept-4-en-1-one |
InChI |
InChI=1S/C21H24O/c1-3-11-17(4-2)20(18-12-7-5-8-13-18)16-21(22)19-14-9-6-10-15-19/h5-15,20H,3-4,16H2,1-2H3 |
InChI Key |
FDRAZAIHCXGSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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